molecular formula C12H17NO3 B13325945 3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde

3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde

Cat. No.: B13325945
M. Wt: 223.27 g/mol
InChI Key: JHZOLSNMEBCFFX-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with dimethylamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde typically involves the reaction of 4,5-dimethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. One common method includes the use of formaldehyde as a reagent to facilitate the formation of the dimethylamino group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-((Dimethylamino)methyl)-4,5-dimethoxybenzoic acid.

    Reduction: 3-((Dimethylamino)methyl)-4,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Dimethylamino)methyl)-4,5-dimethoxybenzaldehyde is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C12H17NO3/c1-13(2)7-10-5-9(8-14)6-11(15-3)12(10)16-4/h5-6,8H,7H2,1-4H3

InChI Key

JHZOLSNMEBCFFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC(=C1)C=O)OC)OC

Origin of Product

United States

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